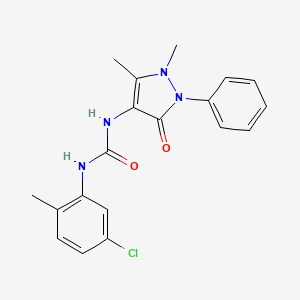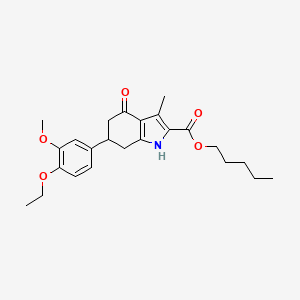![molecular formula C18H13BrN2O3 B11429238 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11429238.png)
3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthra[1,9-CD]isoxazol-6-one derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position and a morpholino group at the 5th position on the anthra[1,9-CD]isoxazol-6-one scaffold. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein lysine methyltransferase G9a .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 3rd position of the anthra[1,9-CD]isoxazol-6-one scaffold.
Morpholino Substitution: Introduction of a morpholino group at the 5th position through nucleophilic substitution reactions.
Cyclization: Formation of the isoxazol-6-one ring through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the bromine and morpholino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the bromine or morpholino positions, leading to changes in biological activity and chemical properties .
Scientific Research Applications
3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein lysine methyltransferase G9a, which is a target for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to investigate the role of G9a in various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one involves inhibition of the enzyme protein lysine methyltransferase G9a. This enzyme is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene repression. By inhibiting G9a, the compound reduces the dimethylation of H3K9, leading to changes in gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimorpholino-6H-anthra[1,9-CD]isoxazol-6-one: Similar structure but with two morpholino groups instead of one.
3-Bromo-6H-anthra[1,9-CD]isoxazol-6-one: Lacks the morpholino group, making it less versatile in biological applications.
Uniqueness
3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of both bromine and morpholino groups, which contribute to its specific biological activities and potential as a G9a inhibitor. The combination of these functional groups enhances its ability to interact with the target enzyme and modulate its activity .
Properties
Molecular Formula |
C18H13BrN2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
12-bromo-10-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C18H13BrN2O3/c19-12-9-13(21-5-7-23-8-6-21)14-15-16(12)20-24-18(15)11-4-2-1-3-10(11)17(14)22/h1-4,9H,5-8H2 |
InChI Key |
LXDNUGQQGANZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11429169.png)
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11429181.png)



![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429209.png)
![(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11429210.png)
![N-cyclopentyl-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11429217.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-thien-2-ylacetamide](/img/structure/B11429225.png)
![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11429228.png)
![ethyl 4-[4-(3,4-dimethoxyphenyl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate](/img/structure/B11429236.png)
![N-({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11429243.png)
![5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11429258.png)

